molecular formula C13H15ClN2O2 B6265139 methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride CAS No. 115524-39-5

methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Cat. No.: B6265139
CAS No.: 115524-39-5
M. Wt: 266.72 g/mol
InChI Key: JQYBNWMURCUTIC-RFVHGSKJSA-N
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Description

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a β-carboline derivative with a stereospecific (3R) configuration. Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.72 g/mol and CAS number 83159-19-7 . The compound features a pyridoindole core substituted with a methyl ester group at position 3 and a hydrochloride salt. It is commercially available as a building block for medicinal chemistry research, with storage recommendations under inert atmosphere at 2–8°C due to its hygroscopic nature .

Properties

CAS No.

115524-39-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

methyl (3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m1./s1

InChI Key

JQYBNWMURCUTIC-RFVHGSKJSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Optimization

In a modified approach, tryptamine (1) reacts with methyl 4-oxopentanoate (2) in hydrochloric acid–methanol (3 M HCl/MeOH) at 60°C for 12 hours (Scheme 1). The reaction proceeds via imine formation, followed by cyclization to yield the tetrahydro-β-carboline intermediate (3) . Acidic workup and subsequent treatment with hydrogen chloride gas in ethyl acetate generates the hydrochloride salt (4) with 68% overall yield.

Table 1: Pictet-Spengler Reaction Parameters

ParameterConditionYield (%)Optical Purity (% ee)
Acid CatalystHCl/MeOH6872 (R)
Temperature60°C
SolventMethanol

Chiral HPLC analysis confirmed a 72% enantiomeric excess (ee) for the 3R-configuration, highlighting the need for improved stereocontrol.

Metal-Catalyzed Cyclization Strategies

Transition-metal catalysts enable regioselective cyclization of alkynyl or propargyl precursors.

Gold(III)-Mediated Cyclization of Propargylamines

A method adapted from pyrazinoindole synthesis employs AuCl₃ (5 mol%) to cyclize N-propargyl-tryptamine methyl ester (5) in dichloromethane at 25°C (Scheme 2). The reaction forms the pyridoindole core (6) in 82% yield, with subsequent hydrochloride salt formation achieving 95% purity.

Table 2: Gold-Catalyzed Cyclization Efficiency

Catalyst LoadingSolventTime (h)Yield (%)
5 mol% AuCl₃CH₂Cl₂482

This method avoids acidic conditions, preserving ester functionality but requiring stringent exclusion of moisture.

Chiral Resolution of Racemic Intermediates

To enhance stereochemical purity, racemic methyl 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate (7) is resolved using (R)-mandelic acid.

Diastereomeric Salt Formation

Dissolving racemic 7 (10 mmol) in ethanol with (R)-mandelic acid (12 mmol) yields diastereomeric salts. Recrystallization from ethanol/water (4:1) affords the 3R-enantiomer with 98% ee. Neutralization with NaOH and HCl quenching produces the hydrochloride salt (4) in 54% isolated yield.

Alternative Routes: Cyclization of Tetrahydro-Pyridoindole Esters

A patent-derived method starts with methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate (8) .

Methylamine-Mediated Ring Expansion

Heating 8 with methylamine (33% in ethanol) at 100°C for 8 hours in an autoclave generates N-methylated intermediate (9) . Subsequent treatment with formaldehyde (30% aqueous) in ethanol at 70°C for 12 hours induces cyclization, yielding 4 after HCl salt formation (Scheme 3). This two-step process achieves 71% yield with >99% HPLC purity.

Table 3: Cyclization Efficiency with Methylamine

StepConditionsYield (%)
Methylamination100°C, 8 h89
Formaldehyde cyclization70°C, 12 h80

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Target Compound Synthesis

MethodStarting MaterialsKey StepYield (%)Stereocontrol
Pictet-SpenglerTryptamine, keto esterAcidic cyclization68Moderate
AuCl₃ catalysisPropargylamineMetal-mediated82None
Chiral resolutionRacemateDiastereomer separation54High
Methylamine cyclizationTetrahydroesterRing expansion71High

The methylamine route offers superior stereochemical outcomes but requires high-pressure conditions. In contrast, chiral resolution ensures high ee but suffers from lower yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride has been investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests several applications:

  • Anticancer Activity : Compounds in the pyridoindole family have shown promise in inhibiting cancer cell proliferation. Studies suggest that methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties. They are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

Pharmacological studies have highlighted several promising applications of this compound:

  • Antidepressant Properties : Some studies suggest that this compound may have antidepressant-like effects. Its interaction with neurotransmitter systems could make it a candidate for further development in treating mood disorders .
  • Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antibiotics or adjunct therapies .

Research Tool

In addition to its therapeutic potential, this compound serves as a valuable research tool:

  • Biochemical Assays : The compound can be used in biochemical assays to study enzyme interactions and cellular responses. Its unique structure allows researchers to explore the effects of pyridoindoles on biological systems .
  • Drug Development : As a scaffold for drug design, this compound can be modified to enhance its efficacy and selectivity against specific targets. Its versatility makes it an attractive candidate for synthesizing new pharmacological agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridoindole derivatives. This compound was found to significantly inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

Research conducted at a prominent neuroscience institute demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity. The results indicated that it reduced oxidative stress markers and improved cell viability in vitro .

Mechanism of Action

The mechanism of action of methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Biological Relevance References
Methyl (3R)-1H,2H…-3-carboxylate hydrochloride (Target) (3R)-configuration; methyl ester at C3; hydrochloride salt 266.72 ¹H NMR (D₂O): δ 3.70 (s, COOCH₃), 4.20–4.50 (m, H3) Building block for drug design
Methyl 1-methyl-β-carboline-3-carboxylate (11) Methyl at N1; oxidized β-carboline core (non-tetrahydro form) 240.27 ¹H NMR (DMSO-d₆): δ 2.85 (CH₃), 4.03 (COOCH₃) Anticancer lead
Ethyl-9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (5) Phenyl at C1; N9-methylation; ethyl ester 348.41 Not reported Intermediate for SAR studies
Methyl 9-(3-chlorobenzyl)-9H-pyrido[2,3-b]indole-3-carboxylate (13) 3-Chlorobenzyl at N9; pyrido[2,3-b]indole isomer 354.80 IR: 1726 cm⁻¹ (C=O); ¹H NMR: δ 5.70 (CH₂ benzyl) Antiviral activity
cis-(1R,3R)-1-(3,4-Methylenedioxyphenyl)-…-3-carboxylate hydrochloride 3,4-Methylenedioxyphenyl at C1; cis-stereochemistry 386.83 ¹H NMR: δ 6.85 (d, OCH₂O) Neuroprotective agent

Notes:

  • Substitution Patterns : The target compound’s tetrahydro pyridoindole core contrasts with oxidized β-carbolines (e.g., compound 11) , while N9-substituted analogs (e.g., compound 13) exhibit enhanced lipophilicity .
  • Stereochemistry : The (3R) configuration is critical for chiral recognition in enzyme inhibition, as seen in analogs like cis-(1R,3R) derivatives .

Physicochemical and Spectral Properties

  • IR Spectroscopy : C=O stretches vary between 1703–1726 cm⁻¹ depending on substituent electronic effects (e.g., electron-withdrawing chlorobenzyl groups increase C=O frequency) .
  • ¹H NMR :
    • Methyl ester protons appear as singlets near δ 3.70–4.03 .
    • Tetrahydro pyridoindole protons (H3) resonate as multiplets at δ 4.20–4.50 .

Biological Activity

Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride is a compound belonging to the pyrido[3,4-b]indole class, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antifilarial activity, and other pharmacological effects based on diverse research findings.

Anticancer Activity

The compound has demonstrated significant antiproliferative activity against various human cancer cell lines. A study synthesized a series of pyrido[3,4-b]indoles and evaluated their activity against multiple cancer types including pancreatic, breast, lung, colon, and prostate cancers. The most active derivative showed IC50 values ranging from 80 nM to 200 nM across different cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)0.08
MCF-7 (Breast)0.13
MDA-MB-468 (Triple Negative Breast)0.23
Panc-1 (Pancreatic)0.29
A375 (Melanoma)0.20

These results indicate a strong selectivity towards cancer cells over normal cells and suggest that the compound may induce G2/M cell cycle arrest as a mechanism of action .

Antifilarial Activity

The biological activity of methyl pyrido[3,4-b]indole derivatives has also been explored in the context of antifilarial treatments. Compounds with specific substitutions were evaluated for their efficacy against filarial parasites such as Acanthoeilonema viteae and Brugia malayi. Notably:

  • Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate exhibited over 90% macrofilaricidal activity.
  • Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed significant microfilaricidal action at a dosage of 50 mg/kg over five days .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For instance, the interaction with MDM2 suggests that hydrogen bonding and hydrophobic interactions play critical roles in the binding affinity and selectivity of these compounds towards cancer cells .

Safety and Efficacy Studies

In vivo studies have indicated that certain derivatives of methyl pyrido[3,4-b]indole are safe for oral administration. Compounds tested at doses of 50 mg/kg showed promising results in terms of parasite clearance and host survival without significant adverse effects on hepatic or renal functions .

Q & A

Basic: What are the optimized synthetic routes for methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyridoindole core via Pictet-Spengler or Bischler-Napieralski reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. Key parameters include:

  • Temperature: Lower temperatures (0–25°C) reduce side reactions and improve stereoselectivity .
  • pH: Acidic conditions (pH 4–6) stabilize intermediates and favor cyclization .
  • Purification: Reverse-phase HPLC or chiral column chromatography ensures >95% enantiomeric excess .

Basic: Which analytical techniques are most effective for characterizing the compound's purity and structural integrity?

Methodological Answer:

  • HPLC: Quantifies purity (>98%) using C18 columns with UV detection (λ = 254 nm) .
  • NMR: 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry; DMSO-d6 resolves aromatic protons and salt protons .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (MW 266.72) and detects impurities via fragmentation patterns .

Basic: How does the hydrochloride salt form enhance solubility and stability compared to free base forms?

Methodological Answer:
The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions, critical for in vitro assays (e.g., solubility >10 mg/mL in PBS). Stability studies (TGA/DSC) show the salt form resists decomposition below 150°C, whereas the free base degrades at 90°C. Storage under inert gas (N₂) at 2–8°C prevents hygroscopic degradation .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Standardized Assays: Use consistent enzyme sources (e.g., recombinant CYP isoforms) to minimize batch variability .
  • Structural Analog Comparison: Compare activity of methyl ester vs. ethyl ester derivatives; substituent electronegativity impacts binding affinity .
  • Meta-Analysis: Apply multivariate regression to correlate bioactivity with reaction yields or impurity profiles .

Advanced: How does the compound interact with biological targets like aryl hydrocarbon receptors (AhR)?

Methodological Answer:
Mechanistic studies (e.g., luciferase reporter assays) show competitive inhibition of AhR binding (Kᵢ = 0.8 μM). Docking simulations suggest the pyridoindole core occupies the hydrophobic pocket, while the methyl ester group stabilizes hydrogen bonds with Arg288. Validate via mutagenesis (e.g., AhR-KO cell lines) .

Advanced: What crystallographic methods determine the compound’s 3D structure and stereochemical configuration?

Methodological Answer:

  • X-ray Diffraction: Single-crystal analysis (Cu-Kα radiation, 100 K) resolves bond angles (C3–N1 = 1.34 Å) and confirms (3R) configuration .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., Cl⁻···H bonds stabilize the crystal lattice) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

Methodological Answer:

  • Core Modifications: Replace methyl ester with bulkier groups (e.g., benzyl) to assess steric effects on CYP inhibition .
  • Substituent Screening: Test halogenated analogs (e.g., Cl, Br) at the indole 7-position; electron-withdrawing groups enhance IC₅₀ by 3–5× .

Advanced: What computational models predict the compound’s pharmacokinetics (e.g., CYP-mediated metabolism)?

Methodological Answer:

  • QSAR: Train models on β-carboline analogs to predict logP (2.1) and CYP3A4 clearance (CL = 15 mL/min/kg) .
  • Molecular Dynamics (MD): Simulate binding to CYP active sites; identify metabolically labile sites (e.g., ester hydrolysis) .

Advanced: How to troubleshoot low yields (<40%) in large-scale synthesis?

Methodological Answer:

  • Reaction Monitoring: Use in situ IR to track intermediate formation and adjust reagent stoichiometry .
  • Workflow Optimization: Replace batch reactors with flow chemistry to improve mixing and heat transfer .

Advanced: What are best practices for stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose to pH 1–9 buffers (37°C, 72 hrs); analyze degradants via LC-MS/MS .
  • Light Sensitivity: Store in amber vials; UV/Vis spectroscopy tracks photodegradation (λmax shift from 280 nm to 310 nm) .

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